molecular formula C9H10N2O3 B14835341 4-Hydroxy-N1-methylphthalamide

4-Hydroxy-N1-methylphthalamide

Cat. No.: B14835341
M. Wt: 194.19 g/mol
InChI Key: JZBKZCAGZBZZEA-UHFFFAOYSA-N
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Description

4-Hydroxy-N1-methylphthalamide is a phthalamide derivative characterized by a hydroxyl group at the 4-position of the aromatic ring and a methyl group attached to the N1 nitrogen of the amide moiety. Phthalamides, derived from phthalic acid, feature a benzene ring with two amide substituents. Structural analogs from the evidence, such as hydroxamic acids and hydroxyamides, can provide indirect insights into its behavior .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4-hydroxy-1-N-methylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C9H10N2O3/c1-11-9(14)6-3-2-5(12)4-7(6)8(10)13/h2-4,12H,1H3,(H2,10,13)(H,11,14)

InChI Key

JZBKZCAGZBZZEA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the condensation of phthalic anhydride with methylamine to form N-methylphthalimide, which is then hydroxylated using suitable reagents such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods: In industrial settings, the production of 4-Hydroxy-N1-methylphthalamide can be scaled up using continuous flow reactors. The process involves the controlled addition of reagents and precise temperature control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N1-methylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N1-methylphthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 4-Hydroxy-N1-methylphthalamide:

(a) 4-Hydroxy-N-methylbutyramide (CAS 37941-69-8)
  • Structure : Aliphatic amide with a hydroxyl group on the fourth carbon and an N-methylamide.
  • Key Differences : Lacks the aromatic backbone of phthalamides, which reduces π-π stacking interactions but enhances flexibility.
  • Safety Profile : Requires medical consultation upon exposure, with precautions for skin/eye contact and ingestion .
(b) N-Hydroxyoctanamide (CAS 7377-03-9)
  • Structure : Aliphatic hydroxamic acid with an eight-carbon chain.
  • Handling : First-aid measures emphasize fresh air for inhalation and copious rinsing for eye exposure .
(c) N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4, )
  • Structure : Cyclohexane-substituted hydroxyureido derivative with an aromatic phenyl group.
  • Key Differences : The hydroxyureido group (-NH-C(O)-NHOH) offers distinct hydrogen-bonding capabilities compared to this compound’s hydroxyl and methylamide groups.
  • Synthesis : Prepared via published procedures involving β-carotene and DPPH assays for antioxidant testing .

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